4-(3-Oxopropoxy)benzamide
Description
4-(3-Oxopropoxy)benzamide is a benzamide derivative characterized by a benzamide core substituted at the para position with a 3-oxopropoxy group. This structural motif combines the amide functionality of benzamide with a ketone-containing propoxy chain, which may influence solubility, metabolic stability, and biological activity.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(3-oxopropoxy)benzamide |
InChI |
InChI=1S/C10H11NO3/c11-10(13)8-2-4-9(5-3-8)14-7-1-6-12/h2-6H,1,7H2,(H2,11,13) |
InChI Key |
WQQOWEIWSRHJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- 4-Methoxybenzamide : This simpler analogue has a melting point of 164–167°C and high solubility in alcohol, contrasting with bulkier derivatives like LMM5, which require surfactants (e.g., Pluronic F-127) for solubilization .
- Metabolic Stability : Benzamide derivatives like thiobenzamide undergo flavoprotein-mediated oxidation to S-oxides, suggesting that the 3-oxopropoxy group in 4-(3-Oxopropoxy)benzamide may influence metabolic pathways or stability .
Data Tables
Key Research Findings
Substituent Optimization : Electronegative groups (e.g., CF₃, sulfamoyl) enhance activity, but steric bulk can reduce efficacy, as seen in antistaphylococcal salicylamides .
Synthetic Advancements : Ultrasonic methods improve yield and reduce reaction time, aligning with green chemistry principles .
Metabolic Considerations : Benzamide derivatives are prone to oxidative metabolism, suggesting that the 3-oxopropoxy group may require stabilization for in vivo applications .
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